molecular formula C12H12N2O2 B13606112 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-76-6

3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13606112
CAS No.: 879996-76-6
M. Wt: 216.24 g/mol
InChI Key: DMJSSAZRUSZYJC-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization and carboxylation processes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the introduced functional groups .

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, and interference with cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxamide
  • 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbonitrile
  • 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-methyl ester

Uniqueness

3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the aromatic ring and the presence of the carboxylic acid group. This combination of structural features imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

879996-76-6

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-7-3-4-9(5-8(7)2)11-10(12(15)16)6-13-14-11/h3-6H,1-2H3,(H,13,14)(H,15,16)

InChI Key

DMJSSAZRUSZYJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)C(=O)O)C

Origin of Product

United States

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